
lambda~1~-Thallanyl--vanadium (1/3)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lambda~1~-Thallanyl–vanadium (1/3): is a complex compound involving thallium and vanadium. Vanadium is a transition metal known for its multiple oxidation states and catalytic properties . Thallium, on the other hand, is a post-transition metal with significant applications in electronics and optics
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of lambda1-Thallanyl–vanadium (1/3) typically involves the reaction of vanadium precursors with thallium salts under controlled conditions. One common method is the reduction of vanadium pentoxide (V₂O₅) with thallium nitrate (TlNO₃) in an inert atmosphere . The reaction is carried out at elevated temperatures, often exceeding 500°C, to ensure complete reduction and formation of the desired compound.
Industrial Production Methods: Industrial production of lambda1-Thallanyl–vanadium (1/3) may involve large-scale reduction processes using vanadium and thallium ores. The ores are first processed to extract pure vanadium and thallium, which are then reacted in high-temperature furnaces. Advanced techniques such as microwave-assisted synthesis can be employed to enhance reaction efficiency and yield .
Analyse Des Réactions Chimiques
Types of Reactions: Lambda1-Thallanyl–vanadium (1/3) undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Halogenating Agents: Chlorine, bromine.
Major Products Formed:
Oxidation Products: Higher oxidation state vanadium compounds.
Reduction Products: Lower oxidation state vanadium compounds.
Substitution Products: Halogenated derivatives of the original compound.
Applications De Recherche Scientifique
Chemistry: Lambda1-Thallanyl–vanadium (1/3) is used as a catalyst in various organic reactions, including oxidation and reduction processes . Its unique properties make it suitable for facilitating complex chemical transformations.
Biology: In biological research, the compound is studied for its potential role in enzyme inhibition and interaction with biological molecules . Its ability to modulate redox reactions is of particular interest in understanding cellular processes.
Medicine: The compound’s potential therapeutic applications are being explored, particularly in the treatment of diseases involving oxidative stress and metal ion imbalances . Its interaction with biological systems is being investigated for drug development.
Industry: In industrial applications, lambda1-Thallanyl–vanadium (1/3) is used in the production of advanced materials, including high-strength alloys and specialized coatings . Its catalytic properties are also leveraged in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of lambda1-Thallanyl–vanadium (1/3) involves its ability to undergo redox reactions and interact with various molecular targets . The compound can modulate the activity of enzymes and other proteins by altering their oxidation states. This interaction is mediated through the transfer of electrons, which can activate or inhibit specific biochemical pathways .
Comparaison Avec Des Composés Similaires
Vanadyl sulfate (VOSO₄): A vanadium compound with similar redox properties.
Thallium(I) chloride (TlCl): A thallium compound with comparable chemical reactivity.
Uniqueness: Lambda1-Thallanyl–vanadium (1/3) is unique due to the combination of vanadium and thallium in a single compound, resulting in distinct chemical and physical properties.
Propriétés
Numéro CAS |
12187-05-2 |
|---|---|
Formule moléculaire |
TlV3 |
Poids moléculaire |
357.208 g/mol |
InChI |
InChI=1S/Tl.3V |
Clé InChI |
RPXHQUWDTMXGJT-UHFFFAOYSA-N |
SMILES canonique |
[V].[V].[V].[Tl] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


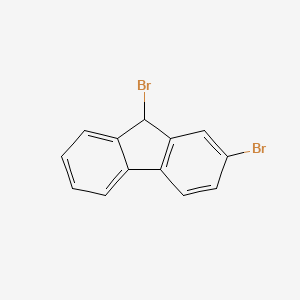
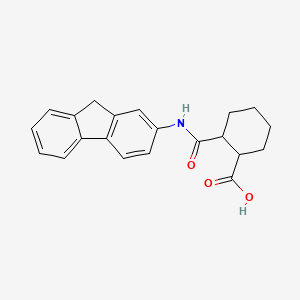

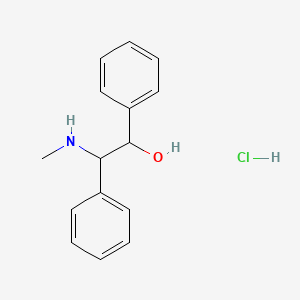

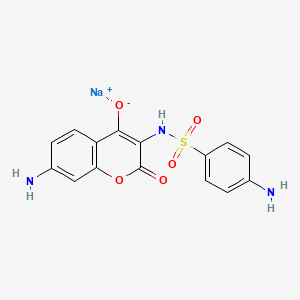
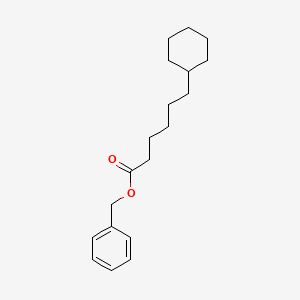
![2-[[3-[(2-Hydroxy-3-methoxyphenyl)methyl]-2-phenyl-1,3-diazinan-1-yl]methyl]-6-methoxyphenol](/img/structure/B14729122.png)
![Methyl 2-[(7-methoxy-2-oxo-chromene-3-carbonyl)amino]benzoate](/img/structure/B14729130.png)
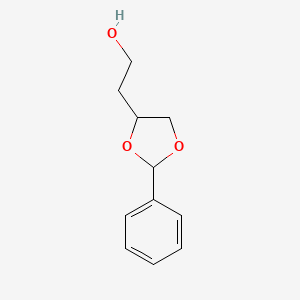
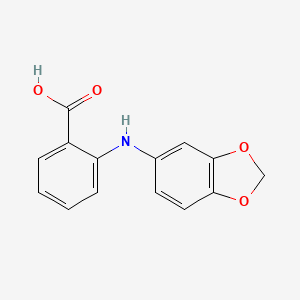
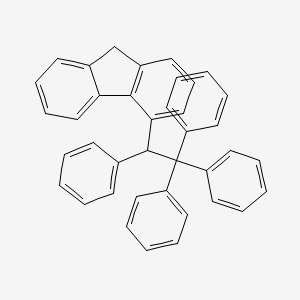

![2-[Ethyl(9h-fluoren-9-yl)amino]ethyl hydrogen sulfate](/img/structure/B14729166.png)
